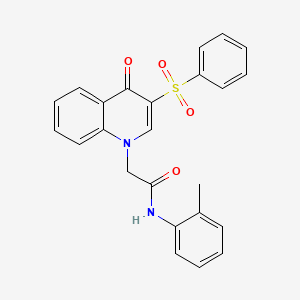

2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-17-9-5-7-13-20(17)25-23(27)16-26-15-22(24(28)19-12-6-8-14-21(19)26)31(29,30)18-10-3-2-4-11-18/h2-15H,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVARMZAJPNWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using reagents such as benzenesulfonyl chloride in the presence of a base.

Formation of the Acetamide Moiety: The final step involves the acylation of the quinoline derivative with o-tolyl acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Core Intermediate Preparation

The quinolin-4(1H)-one scaffold is synthesized via the Gold-Jacobs reaction :

-

Ethyl 2-benzoyl-3-(dimethylamino)acrylate (3 ) or ethyl 3-(dimethylamino)-2-(arylsulfonyl)acrylates (8a-b ) undergo cyclization in refluxing isopropanol to yield substituted 6-ethylquinolin-4(1H)-ones (4 , 9a-b ) .

Alkylation with Chloroacetamide

The alkylation step introduces the acetamide side chain:

-

Reagents : Sodium hydride (NaH, 60% dispersion), substituted chloroacetamide (5a-d ), anhydrous DMF.

-

Mechanism : Deprotonation of the quinolinone N–H group by NaH generates a nucleophilic site, enabling SN2 alkylation with chloroacetamide derivatives.

Reaction Equation :

Detailed Reaction Conditions and Yields

Spectral Characterization

-

1H NMR^1\text{H NMR}1H NMR (DMSO-d6) :

Stability and Reactivity

-

Thermal Stability : The compound exhibits a melting point >300°C, indicating high thermal stability .

-

Functional Group Reactivity :

-

The phenylsulfonyl group is electron-withdrawing, potentially directing electrophilic substitution reactions to the quinoline ring.

-

The acetamide moiety may undergo hydrolysis under strongly acidic/basic conditions, though this is not explicitly reported in the literature.

-

Comparative Analysis with Related Compounds

-

Analogues with Varying Substituents :

Potential Side Reactions

-

Incomplete Alkylation : Residual quinolinone starting material may persist if reaction time/temperature is insufficient.

-

Oxidation : The 4-oxo group on the quinoline ring is susceptible to reduction under specific conditions, though no such transformations are reported for this compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be studied for potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets and pathways would be of particular interest.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The phenylsulfonyl group may enhance the compound’s binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

- N-(4-Chlorophenyl)-2-(6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide (CAS: 866590-95-6) Structural Differences: Incorporates a 6-ethyl group on the quinoline ring and a 4-chlorophenyl acetamide substituent. Impact: The 6-ethyl group may enhance lipophilicity, while the 4-chlorophenyl group increases electron-withdrawing effects compared to o-tolyl. This compound has a molecular weight of 522.99 g/mol, higher than the target compound due to the ethyl and chlorine substituents .

- N-(4-Ethylphenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide (CAS: 902521-51-1) Structural Differences: Features a 6-methoxy group and a tosyl (p-toluenesulfonyl) substituent instead of phenylsulfonyl. Impact: The methoxy group improves solubility, while the tosyl group introduces a bulky para-methylbenzenesulfonyl moiety. Molecular weight: 490.6 g/mol . Applications: Likely investigated for kinase inhibition due to structural similarity to other quinoline-based kinase inhibitors.

Quinazoline vs. Quinoline Derivatives

- N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) Structural Differences: Replaces the quinoline core with a quinazolinone (4-oxoquinazoline) and includes a 2-hydroxy-4-methylphenyl group. Yield: 38%; melting point: 242–244°C . Applications: Tested as InhA inhibitors with moderate activity .

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₃₀H₂₅N₃O₄S | 523.6* | N/A | Phenylsulfonyl, o-tolyl |

| N-(4-Chlorophenyl)-2-(6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1-yl)acetamide | C₂₅H₂₂ClN₃O₄S | 522.99 | N/A | 6-Ethyl, 4-chlorophenyl |

| N-(4-Ethylphenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1-yl)acetamide | C₂₇H₂₆N₂O₅S | 490.6 | N/A | 6-Methoxy, tosyl |

| 4d (Quinazolinone derivative) | C₁₈H₁₇N₃O₃ | 323.35 | 242–244 | Quinazolinone, 2-hydroxy-4-methylphenyl |

*Calculated based on structural similarity.

Key Observations

- Electron-Withdrawing Groups : Phenylsulfonyl and tosyl groups enhance stability and binding to hydrophobic enzyme pockets .

- Substituent Position : 6-Methoxy or ethyl groups improve solubility or lipophilicity, respectively, affecting bioavailability .

- Core Heterocycle: Quinazolinones exhibit stronger DNA interaction, while quinolines are more suited for kinase inhibition .

Q & A

Q. What are the optimized synthetic routes and reaction conditions for 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide?

- Methodological Answer : Synthesis typically involves refluxing intermediates with substituted aldehydes in polar aprotic solvents (e.g., DMF or ethanol) under nitrogen. For example, quinazolinone cores are functionalized via nucleophilic substitution or condensation reactions. Molar ratios (e.g., 1:6–15 for aldehyde:core) and extended heating (18–43 hours) improve yields (29–68%) . Purification via column chromatography (silica gel, gradients of CH₂Cl₂/MeOH) or recrystallization ensures purity.

Q. How should structural characterization be performed for this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent environments (e.g., sulfonyl groups at δ 7.5–8.5 ppm for aromatic protons, carbonyls at δ 165–175 ppm). EI-MS or ESI/APCI-MS verifies molecular ions (e.g., [M+] at m/z 441–493) and fragmentation patterns. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Elemental analysis (C, H, N) validates stoichiometry .

Q. What safety protocols are critical for handling quinazolinone derivatives?

- Methodological Answer : Follow OSHA/GHS guidelines: use P95 respirators for particulate control, nitrile gloves , and chemical-resistant lab coats. Avoid dust formation; store at 2–8°C in airtight containers. In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Ventilation systems (fume hoods) are mandatory during synthesis .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity and target selectivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the phenylsulfonyl moiety to improve DNA intercalation or enzyme inhibition . For example, substituting with 3-bromostyryl increased anticancer activity (IC₅₀ = 1.2 µM) . SAR studies comparing substituents (e.g., methoxy vs. chloro) on the acetamide tail reveal impacts on solubility and receptor binding .

Q. What computational strategies predict binding mechanisms and pharmacokinetics?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with targets like Mycobacterium tuberculosis InhA (binding energy ≤ -8.5 kcal/mol). DFT calculations (B3LYP/6-31G*) optimize geometry, compute HOMO-LUMO gaps (e.g., 4.2 eV for electronic stability), and map electrostatic potentials (MESP) to identify nucleophilic attack sites .

Q. Which assays evaluate anti-inflammatory/antimicrobial efficacy, and how are results analyzed?

- Methodological Answer : Carrageenan-induced paw edema (rodent models) measures anti-inflammatory activity (dose: 50–100 mg/kg; % inhibition vs. Diclofenac). For antimicrobial testing, MIC assays (96-well plates, 24–48 hours) against S. aureus or E. coli quantify growth inhibition. Data interpretation includes IC₅₀/EC₅₀ calculations and toxicity profiling (e.g., ulcerogenic potential < Aspirin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.